[(Butan-2-yl)oxy]acetyl chloride
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Overview
Description
[(Butan-2-yl)oxy]acetyl chloride is an organic compound with the molecular formula C6H11ClO2. It is a derivative of acetyl chloride where the acetyl group is bonded to a butan-2-yloxy group. This compound is used in various chemical reactions and has applications in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
[(Butan-2-yl)oxy]acetyl chloride can be synthesized through the reaction of butan-2-ol with acetyl chloride. The reaction typically occurs in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The general reaction is as follows:
CH3COCl+CH3CH2CH(OH)CH3→CH3COOCH2CH2CH3+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents. These methods are preferred due to their efficiency and the ease of separating the by-products.
Chemical Reactions Analysis
Types of Reactions
[(Butan-2-yl)oxy]acetyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as alcohols, amines, and water to form esters, amides, and carboxylic acids, respectively.
Hydrolysis: Reacts with water to form butan-2-ol and acetic acid.
Reduction: Can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Typically involves reagents like alcohols, amines, and water under mild conditions.
Hydrolysis: Requires water or aqueous base.
Reduction: Uses strong reducing agents such as LiAlH4.
Major Products Formed
Esters: Formed when reacting with alcohols.
Amides: Formed when reacting with amines.
Carboxylic Acids: Formed when reacting with water.
Scientific Research Applications
[(Butan-2-yl)oxy]acetyl chloride is used in various scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Employed in the synthesis of drug molecules.
Material Science: Used in the preparation of polymers and other advanced materials.
Biological Studies: Utilized in the modification of biomolecules for research purposes.
Mechanism of Action
The mechanism of action of [(Butan-2-yl)oxy]acetyl chloride involves nucleophilic acyl substitution. The compound reacts with nucleophiles, where the nucleophile attacks the carbonyl carbon, leading to the displacement of the chloride ion. This reaction is facilitated by the electron-withdrawing nature of the carbonyl group, making the carbonyl carbon more susceptible to nucleophilic attack.
Comparison with Similar Compounds
Similar Compounds
Acetyl Chloride: A simpler acyl chloride with a similar reactivity profile.
Butanoyl Chloride: Another acyl chloride with a butyl group instead of a butan-2-yloxy group.
Propionyl Chloride: An acyl chloride with a propionyl group.
Uniqueness
[(Butan-2-yl)oxy]acetyl chloride is unique due to the presence of the butan-2-yloxy group, which imparts different steric and electronic properties compared to other acyl chlorides. This uniqueness can influence its reactivity and the types of products formed in chemical reactions.
Properties
CAS No. |
56680-73-0 |
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Molecular Formula |
C6H11ClO2 |
Molecular Weight |
150.60 g/mol |
IUPAC Name |
2-butan-2-yloxyacetyl chloride |
InChI |
InChI=1S/C6H11ClO2/c1-3-5(2)9-4-6(7)8/h5H,3-4H2,1-2H3 |
InChI Key |
YMMDOYTWIOIVKG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OCC(=O)Cl |
Origin of Product |
United States |
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